4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c1-2-12-23-20-17(13-22)18(14-8-10-16(21)11-9-14)24-19(25-20)15-6-4-3-5-7-15/h2-11H,1,12H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTYTSOFSNTELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then reacted with allylamine and a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality compounds in research and development .
Chemical Reactions Analysis
Types of Reactions
4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is in the development of pharmaceuticals. Its structure allows for interactions with biological targets, which can lead to the development of novel therapeutic agents.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Studies have shown that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapeutics .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate that it may inhibit bacterial growth, making it a candidate for further investigation as an antibiotic agent .
Agricultural Chemistry
The compound's potential extends into agricultural chemistry, where it may be utilized as a pesticide or herbicide. Research into similar pyrimidine derivatives has shown effectiveness in controlling plant pathogens and pests.
Case Studies:
- Pesticidal Activity: A study on related compounds demonstrated significant insecticidal activity against common agricultural pests, indicating that 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile could be developed into an effective agricultural chemical .
Material Science
In material science, compounds with similar structures have been explored for their electronic properties and potential use in organic electronics.
Case Studies:
- Organic Photovoltaics: Research indicates that pyrimidine derivatives can be incorporated into organic photovoltaic cells, enhancing their efficiency. The unique electronic properties of 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile may contribute to advancements in solar energy technology .
Mechanism of Action
The mechanism of action of 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Steric Effects: Allyl and phenethylamino groups introduce steric hindrance, which may influence binding to biological targets compared to smaller substituents like dimethylamino or amino .
- Thermal Stability: Higher melting points in diamino derivatives (e.g., 4i) suggest stronger intermolecular hydrogen bonding compared to mono-substituted analogs .
Reactivity Trends :
- The allylamino group’s unsaturated bond allows for further functionalization (e.g., Michael addition), unlike saturated alkylamino or arylaminos .
- Chlorophenyl and carbonitrile groups are common across analogs, enabling consistent π-π stacking and dipole interactions in molecular recognition .
Spectral and Analytical Data Comparison
Biological Activity
4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, a compound with significant potential in pharmacology, has garnered interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H15ClN4
- Molecular Weight : 346.82 g/mol
- CAS Number : 320418-12-0
Biological Activity Overview
The biological activity of this compound has been studied with a focus on its potential therapeutic applications, particularly in the realms of cancer treatment, antimicrobial properties, and enzyme inhibition.
Anticancer Activity
Research indicates that compounds similar to 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
In a study by Kumar et al. (2009), certain pyrimidine derivatives demonstrated potent cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest moderate to strong activity against several bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Research Findings : A study published in 2020 highlighted that pyrimidine derivatives showed promising antibacterial activity, with some compounds achieving IC50 values significantly lower than standard antibiotics .
Enzyme Inhibition
The compound has been noted for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
Mechanism of Action : The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's. The binding interactions with the enzyme have been elucidated through molecular docking studies, indicating strong affinity and selectivity .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins. The presence of the allylamino group enhances binding affinity due to increased hydrogen bonding capabilities with active site residues.
Q & A
Q. What are the established synthetic routes for 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile?
Basic The compound can be synthesized via multi-component reactions under thermal aqueous conditions. A key intermediate, 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h), is prepared using a three-component protocol involving β-chloroenaldehyde derivatives . To introduce the allylamino group, nucleophilic substitution is employed: replacing the 4-amino group with allylamine in polar solvents like DMSO/water (5:5) under reflux . Chlorinated precursors (e.g., phosphoryl chloride) are critical for activating the pyrimidine ring for substitution .
Q. How can reaction conditions be optimized to enhance allylamino substitution efficiency?
Advanced Optimization involves:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but must avoid decomposition.
- Solvent : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of allylamine.
- Stoichiometry : A 1.5–2.0 molar excess of allylamine ensures complete substitution.
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) to track progress . Post-reaction, acidification with dilute HCl precipitates the product, which is recrystallized for purity .
Structural Characterization
Q. What spectroscopic techniques validate the structure of this compound?
Basic
- IR Spectroscopy : Confirms the nitrile group (sharp peak at 2212 cm⁻¹) and allylamino N–H stretch (3332–3478 cm⁻¹) .
- NMR :
Q. How can X-ray crystallography resolve ambiguities in stereochemistry?
Advanced Single-crystal X-ray diffraction determines bond angles, dihedral angles, and intermolecular interactions. For example, crystallographic data for analog 4h (mp 222°C, space group P21/c) reveals a planar pyrimidine ring with substituent orientations critical for bioactivity . Preparation of high-quality crystals requires slow evaporation from DMSO/ethanol mixtures .
Biological Evaluation
Q. What assays are suitable for preliminary antimicrobial screening?
Basic
Q. How do structural modifications at the 4-position influence anticancer activity?
Advanced
- SAR Studies : Compare 4-amino, 4-allylamino, and 4-alkylamino analogs.
- Mechanistic Insight : Allylamino’s electron-donating effects may modulate kinase inhibition (e.g., EGFR or CDK2).
- Assays : MTT on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Use molecular docking to predict binding to ATP pockets .
Data Analysis and Contradictions
Q. How to address discrepancies in reported biological activity across studies?
Advanced
Q. Why might solubility differences arise between analogs, and how can this be mitigated?
Advanced
- Cause : The allylamino group increases hydrophobicity vs. amino groups.
- Solutions :
- Use co-solvents (e.g., 0.1% DMSO in PBS).
- Synthesize water-soluble prodrugs (e.g., phosphate esters).
- Nanoformulation (liposomes) improves bioavailability .
Stability and Storage
Q. What storage conditions ensure long-term stability?
Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
